molecular formula C22H27N5O2S B1677773 PI-540 CAS No. 885616-78-4

PI-540

Cat. No. B1677773
Key on ui cas rn: 885616-78-4
M. Wt: 425.5 g/mol
InChI Key: OKWPNODGKOTLAT-UHFFFAOYSA-N
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Patent
US07872003B2

Procedure details

To a solution of 6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-2-[3-(1,1,2,2-tetramethyl-propylsilanyloxy)-phenyl]-thieno[3,2-d]pyrimidine (6.95 g, 12.89 mmol) in THF (100 mL) cooled to 0° C. was added a 1.0 M solution of tetrabutyl ammonium fluoride in THF (14.2 mL, 1.1 eq.). After 30 minutes the solvent was removed in vacuo and the residue was purified using flash chromatography (silica, 8% methanol in dichloromethane) and then triturated using ethyl acetate/methanol to yield the title compound as a white solid (4.62 g, 85%).
Name
6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-2-[3-(1,1,2,2-tetramethyl-propylsilanyloxy)-phenyl]-thieno[3,2-d]pyrimidine
Quantity
6.95 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
14.2 mL
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[S:17][C:16]3[C:15]([N:18]4[CH2:23][CH2:22][O:21][CH2:20][CH2:19]4)=[N:14][C:13]([C:24]4[CH:29]=[CH:28][CH:27]=[C:26]([O:30][SiH2]C(C)(C)C(C)(C)C)[CH:25]=4)=[N:12][C:11]=3[CH:10]=2)[CH2:4][CH2:3]1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[S:17][C:16]3[C:15]([N:18]4[CH2:19][CH2:20][O:21][CH2:22][CH2:23]4)=[N:14][C:13]([C:24]4[CH:25]=[C:26]([OH:30])[CH:27]=[CH:28][CH:29]=4)=[N:12][C:11]=3[CH:10]=2)[CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-2-[3-(1,1,2,2-tetramethyl-propylsilanyloxy)-phenyl]-thieno[3,2-d]pyrimidine
Quantity
6.95 g
Type
reactant
Smiles
CN1CCN(CC1)CC1=CC=2N=C(N=C(C2S1)N1CCOCC1)C1=CC(=CC=C1)O[SiH2]C(C(C)(C)C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
14.2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 30 minutes the solvent was removed in vacuo
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the residue was purified
CUSTOM
Type
CUSTOM
Details
triturated

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)CC1=CC=2N=C(N=C(C2S1)N1CCOCC1)C=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.62 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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